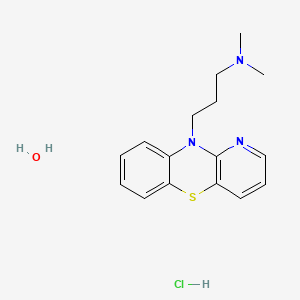

Prothipendyl hydrochloride monohydrate

Description

Properties

IUPAC Name |

N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S.ClH.H2O/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;;/h3-5,7-10H,6,11-12H2,1-2H3;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATJECIBCQMRMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220426 | |

| Record name | Prothipendyl hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70145-94-7 | |

| Record name | Prothipendyl hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prothipendyl hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROTHIPENDYL HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1ILH80SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prothipendyl Hydrochloride Monohydrate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothipendyl (B1679737), an azaphenothiazine derivative, is a multifaceted neuroleptic agent with a complex pharmacological profile. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic actions of prothipendyl hydrochloride monohydrate. The document elucidates its antagonist activity at key G-protein coupled receptors (GPCRs), including dopamine (B1211576) D2, histamine (B1213489) H1, serotonin (B10506) 5-HT2A, and alpha-1 adrenergic receptors. Quantitative binding affinities (Ki values) are presented in a structured format to facilitate comparative analysis. Detailed experimental protocols for receptor binding assays are provided, offering a practical resource for researchers. Furthermore, the core signaling pathways modulated by prothipendyl are visualized through detailed diagrams generated using the DOT language, providing a clear conceptual framework for understanding its downstream effects.

Introduction

Prothipendyl is classified as a typical antipsychotic, though it exhibits a broader receptor binding profile than some older agents in its class. Its clinical utility in managing agitation and anxiety associated with psychotic disorders stems from its ability to modulate multiple neurotransmitter systems. This guide focuses on the core mechanisms of action at the molecular level, providing a comprehensive overview for researchers and professionals in the field of drug development and neuropharmacology.

Receptor Binding Profile and Quantitative Data

Prothipendyl's therapeutic and side-effect profile is a direct consequence of its affinity for a range of neurotransmitter receptors. As an antagonist, it binds to these receptors and blocks the action of the endogenous ligands. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported Ki values for prothipendyl and comparator atypical antipsychotics at its primary targets. It is important to note that Ki values can vary between different studies due to variations in experimental conditions, such as the radioligand used and the tissue or cell line preparation.[1]

| Receptor Subtype | Prothipendyl Ki (nM) | Olanzapine (B1677200) Ki (nM) | Risperidone Ki (nM) | Quetiapine Ki (nM) | Clozapine Ki (nM) |

| Dopamine D2 | ~26[2] | 11-31 | 3.1-6.2 | 340-770 | 12.6-200 |

| Histamine H1 | Data Not Available | 7 | 20 | 11 | 6.8 |

| Serotonin 5-HT2A | Data Not Available | 4 | 0.16-0.5 | 148 | 5.4-11 |

| Alpha-1 Adrenergic | Data Not Available | 19 | 0.8-2.1 | 7 | 6.8-14 |

Note: Data for comparator compounds are compiled from various sources for illustrative purposes.[2][3][4]

Core Signaling Pathways

Prothipendyl exerts its effects by antagonizing G-protein coupled receptors (GPCRs). The blockade of these receptors disrupts the downstream signaling cascades normally initiated by their endogenous ligands.

Dopamine D2 Receptor Signaling Pathway

Prothipendyl's antipsychotic effects are primarily attributed to its antagonism of dopamine D2 receptors. D2 receptors are coupled to Gi/o proteins, and their activation by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7] By blocking D2 receptors, prothipendyl prevents this inhibition, leading to a normalization of dopaminergic neurotransmission in key brain regions.

Dopamine D2 Receptor Signaling Pathway.

Histamine H1 Receptor Signaling Pathway

The sedative effects of prothipendyl are largely due to its potent antagonism of histamine H1 receptors in the central nervous system. H1 receptors are coupled to Gq/11 proteins.[8][9][10][11] Activation by histamine stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[8][9][10][11] Prothipendyl blocks this pathway, leading to sedation.

Histamine H1 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

Antagonism of 5-HT2A receptors is a key feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential benefits for negative symptoms of schizophrenia.[12][13][14] Similar to H1 receptors, 5-HT2A receptors are coupled to Gq/11 proteins and activate the phospholipase C signaling cascade.[15][16][17][18]

Serotonin 5-HT2A Receptor Signaling Pathway.

Alpha-1 Adrenergic Receptor Signaling Pathway

Prothipendyl's antagonism of alpha-1 adrenergic receptors can lead to side effects such as orthostatic hypotension and dizziness. These receptors are also coupled to Gq/11 proteins and, upon activation by norepinephrine (B1679862) or epinephrine, initiate the same PLC-IP3/DAG signaling cascade as H1 and 5-HT2A receptors, leading to smooth muscle contraction in blood vessels.[19][20][21][22][23]

Alpha-1 Adrenergic Receptor Signaling Pathway.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of a compound's binding affinity (Ki) for a specific receptor is a fundamental in vitro pharmacological experiment. The following is a generalized protocol for a competitive radioligand binding assay.

Experimental Workflow for Radioligand Binding Assay.

Objective

To determine the inhibition constant (Ki) of a test compound (e.g., prothipendyl) for a target receptor by measuring its ability to displace a specific radioligand.

Materials

-

Cell Membranes or Tissue Homogenate: Expressing the receptor of interest.

-

Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-spiperone for D2 receptors, [³H]-pyrilamine for H1 receptors).

-

Unlabeled Test Compound: Prothipendyl hydrochloride monohydrate.

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-

Wash Buffer: Ice-cold assay buffer.

-

96-well Filter Plates: With glass fiber filters.

-

Scintillation Fluid.

-

Microplate Scintillation Counter.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of the unlabeled test compound (prothipendyl) in assay buffer. A typical concentration range would span several orders of magnitude around the expected Ki value.

-

Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd (dissociation constant).

-

Thaw and resuspend the cell membranes or tissue homogenate in ice-cold assay buffer to a predetermined protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding Wells: Add a saturating concentration of the non-specific binding control, radioligand, and membrane preparation.

-

Competition Wells: Add the serially diluted unlabeled test compound, radioligand, and membrane preparation.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This time should be determined in preliminary kinetic experiments.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester or vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.[24]

-

Quickly wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.[24]

-

-

Quantification:

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Count the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding.

-

-

Determine IC50:

-

Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

-

Calculate Ki:

Conclusion

Prothipendyl hydrochloride monohydrate is a pharmacologically active compound with a mechanism of action centered on the antagonism of multiple G-protein coupled receptors. Its clinical effects are a composite of its interactions with dopamine D2, histamine H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors. A thorough understanding of its receptor binding profile and the downstream signaling pathways it modulates is essential for optimizing its therapeutic use and for the development of novel neuroleptic agents with improved efficacy and side-effect profiles. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of neuropharmacology.

References

- 1. scielo.br [scielo.br]

- 2. thecarlatreport.com [thecarlatreport.com]

- 3. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 7. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 10. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 11. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. msudenver.edu [msudenver.edu]

- 17. researchgate.net [researchgate.net]

- 18. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 20. commerce.bio-rad.com [commerce.bio-rad.com]

- 21. youtube.com [youtube.com]

- 22. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 23. ahajournals.org [ahajournals.org]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. benchchem.com [benchchem.com]

Prothipendyl Hydrochloride Monohydrate: A Technical Guide to its Dopamine Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothipendyl (B1679737), an azaphenothiazine derivative, is a first-generation antipsychotic agent recognized for its antagonist activity at dopamine (B1211576) receptors. This technical guide provides an in-depth overview of the dopamine receptor antagonist profile of prothipendyl hydrochloride monohydrate. It includes a summary of its binding affinity and functional potency at dopamine receptor subtypes, detailed experimental protocols for assessing these parameters, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in neuropharmacology and drug development.

Introduction

Prothipendyl is a tricyclic neuroleptic that has been used in the treatment of psychomotor agitation, sleep disorders, and anxiety.[1] Its therapeutic effects are largely attributed to its interaction with various neurotransmitter receptors, with its antagonist activity at dopamine D2 receptors being a key component of its mechanism of action.[2] This guide focuses specifically on the characterization of prothipendyl hydrochloride monohydrate as a dopamine receptor antagonist, providing quantitative data, detailed methodologies, and visual representations of the underlying molecular and experimental processes.

Quantitative Analysis of Receptor Binding and Functional Potency

Table 1: Prothipendyl Binding Affinity for Human Dopamine D2 Receptor

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Prothipendyl | D2 | 26 | [3] |

Note: The binding affinity of a ligand for a receptor is inversely proportional to its Ki value; a lower Ki value indicates a higher affinity.[3] Ki values can vary slightly between different experimental conditions and the radioligands used.[3]

While precise Ki or IC50 values for prothipendyl at other dopamine receptor subtypes (D1, D3, D4, D5) and a comprehensive functional potency profile are not consistently reported in publicly available literature, qualitative and semi-quantitative descriptions characterize it as a potent D2 receptor antagonist with moderate activity at other dopamine, histamine (B1213489) H1, serotonin, and muscarinic acetylcholine (B1216132) receptors.[2]

Signaling Pathways

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These families are coupled to different G-proteins and thus initiate distinct intracellular signaling cascades.[4]

D2-like Receptor Signaling and Prothipendyl Antagonism

Prothipendyl primarily exerts its antagonist effect at D2-like dopamine receptors. These receptors are coupled to Gαi/o proteins. Upon activation by dopamine, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][3] By blocking the D2 receptor, prothipendyl prevents this signaling cascade.[3]

D1-like Receptor Signaling

In contrast to D2-like receptors, D1-like receptors are coupled to Gαs/olf proteins. Activation of these receptors by dopamine stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the dopamine receptor antagonist activity of compounds like prothipendyl.

Radioligand Binding Assay (Determination of Ki)

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound for a dopamine receptor.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand to the receptor (IC50), and subsequently calculate the Ki.

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine receptor of interest (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled antagonist for the specific dopamine receptor subtype (e.g., [³H]spiperone for D2 receptors).

-

Test Compound: Prothipendyl hydrochloride monohydrate.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., haloperidol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Receptor membranes.

-

Radioligand at a concentration near its Kd.

-

Varying concentrations of the test compound (prothipendyl).

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of the non-labeled antagonist.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Antagonist Assay (cAMP Measurement)

This protocol describes a functional assay to determine the IC50 of an antagonist by measuring its ability to inhibit agonist-induced changes in intracellular cAMP levels.

Objective: To quantify the potency of prothipendyl in antagonizing the dopamine receptor-mediated inhibition of adenylyl cyclase.

Materials:

-

Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Agonist: Dopamine or a selective D2 receptor agonist.

-

Test Compound: Prothipendyl hydrochloride monohydrate.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luciferase-based).

-

Cell Culture Medium and Reagents.

-

Plate Reader compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Seeding: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Antagonist Pre-incubation: Remove the culture medium and add the test compound (prothipendyl) at various concentrations. Incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., dopamine at its EC80) to all wells except the negative control.

-

Incubation: Incubate for a specific time to allow for changes in cAMP levels (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

Data Analysis:

-

Generate a standard curve if required by the assay kit.

-

Determine the cAMP concentration in each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist (prothipendyl) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Prothipendyl hydrochloride monohydrate is a dopamine receptor antagonist with a notable affinity for the D2 receptor subtype. Its mechanism of action involves the blockade of D2-like receptor signaling, leading to an attenuation of the dopamine-induced inhibition of adenylyl cyclase and a subsequent modulation of intracellular cAMP levels. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of prothipendyl and other potential dopamine receptor antagonists. Further research to fully elucidate the binding affinity and functional potency of prothipendyl across all dopamine receptor subtypes would provide a more complete understanding of its pharmacological profile and its effects on dopaminergic neurotransmission.

References

Prothipendyl Hydrochloride Monohydrate: An In-depth Technical Guide on Histamine H1 Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the interaction between prothipendyl (B1679737) hydrochloride monohydrate and the histamine (B1213489) H1 receptor. Prothipendyl, an azaphenothiazine derivative, is known for its neuroleptic and sedative properties, which are significantly attributed to its antagonist activity at various neurotransmitter receptors, including the histamine H1 receptor. Understanding the specifics of this interaction is crucial for elucidating its pharmacological profile and guiding further research and development.

Quantitative Pharmacological Data

| Compound | Receptor | Ki (nM) | Reference |

| Prothipendyl | Dopamine D2 | 26 | NIMH Psychoactive Drug Screening Program (PDSP) |

Ki (inhibition constant) is inversely proportional to binding affinity; a lower Ki value indicates a higher affinity.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by its endogenous ligand, histamine, a conformational change in the receptor initiates a downstream signaling cascade. Prothipendyl, acting as an antagonist, blocks this pathway by preventing histamine from binding to the receptor.

Experimental Protocols

The binding affinity of a compound like prothipendyl for the histamine H1 receptor is typically determined using a competitive radioligand binding assay. The following protocol provides a detailed methodology for such an experiment.

Protocol 1: Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of prothipendyl hydrochloride monohydrate for the human histamine H1 receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Mepyramine (a potent H1 antagonist with high affinity).

-

Test Compound: Prothipendyl hydrochloride monohydrate.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-radiolabeled H1 antagonist (e.g., mianserin (B1677119) or diphenhydramine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

96-well plates.

-

Cell harvester and scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the human H1 receptor to confluence.

-

Harvest the cells and homogenize them in ice-cold assay buffer containing protease inhibitors.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Aliquot and store at -80°C until use.

-

-

Binding Assay:

-

Prepare serial dilutions of prothipendyl hydrochloride monohydrate in the assay buffer.

-

In a 96-well plate, set up the following reaction mixtures in triplicate:

-

Total Binding: Membrane preparation, [³H]-mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.

-

Non-specific Binding: Membrane preparation, [³H]-mepyramine, and a high concentration of the non-labeled H1 antagonist.

-

Competition Binding: Membrane preparation, [³H]-mepyramine, and varying concentrations of prothipendyl.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Detection:

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the prothipendyl concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of prothipendyl that inhibits 50% of the specific binding of [³H]-mepyramine) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the radioligand binding assay described above.

Chemical and physical properties of Prothipendyl hydrochloride monohydrate

An In-depth Technical Guide to the Chemical and Physical Properties of Prothipendyl Hydrochloride Monohydrate

Introduction

Prothipendyl hydrochloride monohydrate is an azaphenothiazine derivative recognized for its neuroleptic, anxiolytic, antiemetic, and antihistaminic properties.[1][2][3] It is utilized in research for its effects on psychomotor agitation, sleep disorders, and anxiety.[4] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its characterization, and its mechanism of action, intended for researchers, scientists, and professionals in drug development.

Chemical Properties

Prothipendyl hydrochloride monohydrate is the monohydrate hydrochloride salt of Prothipendyl.[1] It is structurally related to other phenothiazines but is distinguished by the presence of a nitrogen atom in one of the tricyclic rings, classifying it as an azaphenothiazine.[3]

| Property | Value | Reference |

| IUPAC Name | N,N-dimethyl-3-pyrido[3,2-b][1][5]benzothiazin-10-ylpropan-1-amine;hydrate;hydrochloride | [6] |

| Molecular Formula | C16H19N3S·HCl·H2O | [1] |

| Molecular Weight | 339.88 g/mol | [1][6] |

| CAS Number | 70145-94-7 | [1][6] |

| Chemical Structure | An azaphenothiazine derivative | [1] |

| Reactivity | Undergoes oxidation to its sulfoxide (B87167) form.[1] | [1] |

Physical Properties

The physical characteristics of Prothipendyl hydrochloride monohydrate are crucial for its formulation and stability.

| Property | Value | Reference |

| Appearance | Pastel yellow to greenish-yellow, odorless, crystalline powder | [1] |

| Melting Point | 108 °C (for the anhydrous hydrochloride form) | [7] |

| Solubility | Soluble in DMSO and Methanol | [8] |

| Stability | Sensitive to light and oxidative degradation.[1] Stable in solutions prepared with 0.01 mol/L sulfuric acid.[1] | [1] |

| Storage | Store at 2°C to 8°C. | [1][7] |

Mechanism of Action

Prothipendyl hydrochloride exerts its pharmacological effects through a multi-receptor antagonist mechanism.[1][2] Its primary activity involves the antagonism of histamine (B1213489) H1 and dopamine (B1211576) D2 receptors.[1][2][5] Additionally, it exhibits moderate anticholinergic effects by blocking acetylcholine (B1216132) receptors and modulates the serotonergic system.[1][2][5] The antagonism of H1 receptors is linked to its sedative effects, while the blockade of D2 receptors contributes to its neuroleptic properties.[2][5] Prothipendyl is also a substrate for several cytochrome P450 isozymes, including CYP1A2, CYP2D6, CYP2C19, and CYP3A4.[4]

References

- 1. Prothipendyl Hydrochloride Monohydrate|70145-94-7 [benchchem.com]

- 2. What is the mechanism of Prothipendyl Hydrochloride? [synapse.patsnap.com]

- 3. Prothipendyl - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is Prothipendyl Hydrochloride used for? [synapse.patsnap.com]

- 6. Prothipendyl hydrochloride monohydrate | C16H22ClN3OS | CID 24844799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Prothipendyl hydrochloride | 1225-65-6 | FP27245 [biosynth.com]

- 8. benchchem.com [benchchem.com]

Prothipendyl Hydrochloride Monohydrate: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Prothipendyl (B1679737) Hydrochloride Monohydrate, a tricyclic azaphenothiazine derivative with applications in neuropharmacology. This document details the chemical reactions, experimental protocols, and purification methodologies, presenting quantitative data in a clear, tabular format for ease of comparison.

Synthesis of Prothipendyl Hydrochloride Monohydrate

The synthesis of prothipendyl hydrochloride monohydrate is a multi-step process that begins with the formation of the 1-azaphenothiazine tricycle, followed by an alkylation reaction to introduce the dimethylaminopropyl side chain, and finally, the formation of the hydrochloride monohydrate salt.

Step 1: Synthesis of 1-Azaphenothiazine

The foundational 1-azaphenothiazine core is synthesized through the cyclization of 2-aminopyridine-3-thiol (B8597).[1] An alternative and well-documented route involves the reaction of 2-chloropyridine (B119429) with aniline (B41778) followed by cyclization with sulfur.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 1-azaphenothiazine is outlined below.

Reaction Scheme:

Caption: Synthesis of 1-Azaphenothiazine.

Procedure:

-

Under anhydrous conditions, 2-aminopyridine-3-thiol is reacted with sulfur monochloride (S₂Cl₂).

-

The reaction is carried out at a temperature of 80–100°C for a duration of 6–8 hours.[1]

-

The resulting crude product is then purified by recrystallization from ethanol.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | 2-Aminopyridine-3-thiol, Sulfur Monochloride | [1] |

| Reaction Temperature | 80–100°C | [1] |

| Reaction Duration | 6–8 hours | [1] |

| Purification Method | Recrystallization from ethanol | [1] |

Step 2: Alkylation of 1-Azaphenothiazine to Prothipendyl

The second step involves the alkylation of the synthesized 1-azaphenothiazine with 3-(dimethylamino)propyl chloride to yield the prothipendyl base.

Experimental Protocol:

Reaction Scheme:

Caption: Synthesis of Prothipendyl Base.

Procedure:

-

1-Azaphenothiazine is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).[1]

-

A base, typically sodium hydride (NaH), is added to the solution.[1]

-

3-(Dimethylamino)propyl chloride is then added as the alkylating agent.[1]

-

The reaction is maintained at a temperature of 25–30°C for 12–16 hours in THF.[1]

-

Modern optimizations suggest using DMF at 50°C for 8 hours, which has been shown to increase the yield.[1]

-

The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can accelerate the reaction, reducing the time to 6-8 hours.[1]

Quantitative Data:

| Parameter | Traditional Method | Optimized Method | Phase-Transfer Catalysis | Reference |

| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Not specified | [1] |

| Base | Sodium Hydride (NaH) | Sodium Hydride (NaH) | Not specified | [1] |

| Alkylating Agent | 3-(Dimethylamino)propyl chloride | 3-(Dimethylamino)propyl chloride | 3-(Dimethylamino)propyl chloride | [1] |

| Temperature | 25–30°C | 50°C | Not specified | [1] |

| Duration | 12–16 hours | 8 hours | 6–8 hours | [1] |

| Yield | 72% | 87% | >85% | [1] |

Step 3: Formation of Prothipendyl Hydrochloride Monohydrate

The final step is the conversion of the prothipendyl base to its stable hydrochloride monohydrate salt through crystallization.

Experimental Protocol:

Procedure:

-

The prothipendyl base is dissolved in a suitable solvent system.

-

Crystallization is induced by the addition of hydrochloric acid and water.

-

A controlled crystallization from a water-ethanol mixture (3:1 v/v) at 4°C is recommended to produce uniform crystals with high purity.[1]

Purification of Prothipendyl Hydrochloride Monohydrate

Purification of the final product is crucial to ensure high purity and remove any unreacted starting materials or byproducts. The primary methods for purification are recrystallization and high-performance liquid chromatography (HPLC).

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol:

Procedure:

-

The crude prothipendyl hydrochloride monohydrate is dissolved in a minimal amount of a suitable hot solvent mixture, such as water and ethanol.

-

The solution is then allowed to cool slowly and undisturbed to promote the formation of large, pure crystals.

-

The purified crystals are collected by filtration, washed with a small amount of cold solvent, and then dried.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.

Experimental Protocol:

A typical HPLC method for the purification and analysis of prothipendyl hydrochloride is detailed below.

Quantitative Data:

| Parameter | Value | Reference |

| Column | C18 | [1] |

| Mobile Phase | Acetonitrile:0.1% Trifluoroacetic Acid (70:30) | [1] |

| Flow Rate | 1.0 mL/min | [1] |

| Retention Time | 8.2 minutes | [1] |

Overall Synthesis and Purification Workflow

The entire process from starting materials to the final purified product can be visualized in the following workflow diagram.

Caption: Overall workflow for the synthesis and purification of Prothipendyl Hydrochloride Monohydrate.

Physicochemical Properties

The key physicochemical properties of prothipendyl and its hydrochloride monohydrate salt are summarized below.

| Property | Prothipendyl (Base) | Prothipendyl Hydrochloride | Prothipendyl Hydrochloride Monohydrate | Reference |

| Molecular Formula | C₁₆H₁₉N₃S | C₁₆H₂₀ClN₃S | C₁₆H₂₂ClN₃OS | [2][3][4] |

| Molecular Weight | 285.4 g/mol | 321.9 g/mol | 339.9 g/mol | [2][3][4] |

| Appearance | - | - | Pastel yellow to greenish-yellow crystalline powder | [1] |

| CAS Number | 303-69-5 | 1225-65-6 | 70145-94-7 | [1][2][5] |

References

- 1. Prothipendyl Hydrochloride Monohydrate|70145-94-7 [benchchem.com]

- 2. Prothipendyl | C16H19N3S | CID 14670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Prothipendyl Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Prothipendyl hydrochloride monohydrate | C16H22ClN3OS | CID 24844799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Prothipendyl hydrochloride | 1225-65-6 | FP27245 [biosynth.com]

Prothipendyl (CAS 70145-94-7): A Technical Guide to Its Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of Prothipendyl (B1679737) hydrochloride monohydrate (CAS 70145-94-7), an azaphenothiazine neuroleptic compound. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and explores its diverse applications in neuropharmacology and oncology.

Introduction

Prothipendyl is a tricyclic azaphenothiazine primarily recognized for its neuroleptic properties. It functions as a multi-receptor antagonist, making it a valuable tool for investigating various neurotransmitter systems. Its primary research value lies in its effects on the central nervous system, where it has been studied for conditions such as psychosis, anxiety, and sleep disorders. More recently, its potential as an anticancer agent has also been explored.

Mechanism of Action: Receptor Antagonism

Prothipendyl's pharmacological effects are primarily attributed to its antagonism of dopamine (B1211576) and histamine (B1213489) receptors.

Dopamine D2 Receptor Antagonism

Prothipendyl acts as an antagonist at the dopamine D2 receptor, a G-protein coupled receptor (GPCR) from the Gi/o family. The binding of an antagonist like prothipendyl blocks the receptor, preventing its activation by dopamine. This action inhibits the associated signaling cascade, which involves the inhibition of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This mechanism is central to its antipsychotic effects.

Histamine H1 Receptor Antagonism

Prothipendyl is also a potent antagonist of the histamine H1 receptor. The H1 receptor is a GPCR coupled to the Gq/11 family of G-proteins. Its activation by histamine initiates a signaling cascade through phospholipase C (PLC). Prothipendyl blocks this receptor, preventing the downstream production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which are crucial for calcium release and protein kinase C (PKC) activation. This mechanism underlies its sedative and anti-allergic effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for Prothipendyl hydrochloride monohydrate in its primary research applications.

Table 1: Receptor Binding Affinity

| Receptor | Ligand | Ki (nM) | Species | Assay Type | Reference |

| Dopamine D2 | Prothipendyl | 26 | Human | Radioligand Binding Assay | NIMH PDSP |

| Histamine H1 | Prothipendyl | Data not available | - | - | - |

Note: While Prothipendyl is known to be a potent H1 receptor antagonist, a specific Ki value was not available in the reviewed public domain literature.

Table 2: In Vitro Anticancer Activity (IC50 Values)

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| MCF-7 | Breast Cancer | 23.2 | |

| C-32 | Melanoma | 28.1 | |

| T47D | Ductal Carcinoma | 32.3 | |

| SNB-19 | Glioblastoma | 36.6 | |

| HFF-1 | Normal Fibroblast | > 50 (non-toxic) |

Key Experimental Protocols

Detailed methodologies for key experiments involving Prothipendyl are provided below.

Radioligand Binding Assay for Ki Determination

This protocol provides a generalized workflow for determining the binding affinity (Ki) of a test compound like Prothipendyl for a target receptor (e.g., Dopamine D2).

Methodology:

-

Receptor Source: Utilize cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled antagonist for the D2 receptor, such as [³H]spiperone, is used.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) is required.

-

Incubation: The assay is performed in tubes containing the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (Prothipendyl).

-

Separation: After incubation to equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis:

-

Total binding: Radioactivity in the absence of any competing unlabeled ligand.

-

Non-specific binding: Radioactivity in the presence of a high concentration of a standard unlabeled ligand.

-

Specific binding: Total binding minus non-specific binding.

-

The IC₅₀ value (concentration of Prothipendyl that inhibits 50% of specific radioligand binding) is determined by fitting the data to a sigmoidal dose-response curve.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of Prothipendyl on cancer cell lines to derive IC₅₀ values.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, C-32) are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: A stock solution of Prothipendyl is prepared in DMSO. Serial dilutions are then made in complete culture medium and added to the cells. A vehicle control (DMSO) is also included. Cells are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is calculated by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Difference Spectrophotometric Quantification

This method is used for the quantification of Prothipendyl in formulations.

Methodology:

-

Sample Preparation: A solution of Prothipendyl is prepared in a suitable acidic medium (e.g., 0.01 M sulfuric acid).

-

Oxidation: An aliquot of the sample solution is treated with an oxidizing agent, such as potassium caroate (Oxone®), to convert Prothipendyl to its sulfoxide (B87167) derivative. This reaction alters the UV-Vis absorption spectrum of the molecule.

-

Spectrophotometric Measurement: A UV-Vis spectrophotometer is used to measure the absorbance. The absorbance of the oxidized solution is measured against a blank containing the oxidizing agent. Concurrently, the absorbance of an unoxidized Prothipendyl solution of the same concentration is measured against a solvent blank.

-

Data Analysis: The difference in absorbance (ΔA) between the oxidized and unoxidized solutions is calculated at a specific wavelength (e.g., 340 nm). A calibration curve is constructed by plotting ΔA versus the concentration of Prothipendyl standards. The concentration of Prothipendyl in an unknown sample is then determined from this calibration curve.

Conclusion

Prothipendyl hydrochloride monohydrate (CAS 70145-94-7) is a versatile research compound with well-established antagonist activity at dopamine D2 and histamine H1 receptors. Its applications in neuropharmacological research are significant for modeling antipsychotic and sedative effects. Furthermore, emerging evidence of its selective cytotoxicity against various cancer cell lines, while showing minimal toxicity to normal cells, opens a promising new avenue for its investigation in oncological research. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for scientists and researchers aiming to utilize Prothipendyl in their studies.

Prothipendyl Hydrochloride Monohydrate: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothipendyl (B1679737), a first-generation antipsychotic of the azaphenothiazine class, has been utilized in the management of psychosis, anxiety, and agitation.[1][2] Its mechanism of action is primarily attributed to its antagonist activity at dopamine (B1211576) D2 and histamine (B1213489) H1 receptors, with additional interactions at serotonin (B10506) and muscarinic acetylcholine (B1216132) receptors.[2][3] This technical guide provides an in-depth overview of prothipendyl hydrochloride monohydrate for neuroscience research, consolidating its pharmacological profile, and detailing experimental protocols for its investigation. The guide is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential and neurobiological effects of this compound.

Pharmacological Profile

Prothipendyl is a neuroleptic agent characterized by its potent antagonism of dopamine and histamine receptors. Its sedative and anxiolytic properties are primarily mediated through its interaction with these receptor systems.[2][3]

Receptor Binding Affinity

The affinity of prothipendyl for various neurotransmitter receptors is a key determinant of its pharmacological effects. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity. The following tables summarize the available quantitative binding data for prothipendyl at key central nervous system (CNS) receptors.

Table 1: Dopamine Receptor Binding Affinities for Prothipendyl

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | 180 |

| Dopamine D2 | 140 |

| Dopamine D3 | 240 |

| Dopamine D4 | 48 |

| Dopamine D5 | 300 |

| Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database. |

Table 2: Serotonin Receptor Binding Affinities for Prothipendyl

| Receptor Subtype | Ki (nM) |

| Serotonin 5-HT1A | 260 |

| Serotonin 5-HT2A | 3.5 |

| Serotonin 5-HT2C | 24 |

| Serotonin 5-HT6 | 130 |

| Serotonin 5-HT7 | 113 |

| Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database. |

Table 3: Histamine Receptor Binding Affinities for Prothipendyl

| Receptor Subtype | Ki (nM) |

| Histamine H1 | 1.3 |

| Histamine H2 | 1600 |

| Histamine H4 | >10000 |

| Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database. |

Table 4: Muscarinic Acetylcholine Receptor Binding Affinities for Prothipendyl

| Receptor Subtype | Ki (nM) |

| Muscarinic M1 | 130 |

| Muscarinic M2 | 400 |

| Muscarinic M3 | 230 |

| Muscarinic M4 | 140 |

| Muscarinic M5 | 240 |

| Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database. |

Mechanism of Action

Prothipendyl's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2] This action is thought to underlie its antipsychotic effects. Additionally, its potent antagonism of histamine H1 receptors contributes to its sedative and anxiolytic properties. The compound also exhibits significant affinity for serotonin 5-HT2A receptors, which may contribute to its overall pharmacological profile and potentially mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.

Signaling Pathways

The antagonist activity of prothipendyl at various G-protein coupled receptors (GPCRs) modulates downstream signaling cascades. The following diagrams illustrate the principal signaling pathways affected by prothipendyl.

Experimental Protocols

This section details methodologies for key experiments relevant to the neuropharmacological investigation of prothipendyl.

In Vitro Functional Assays

This assay measures the ability of prothipendyl to block dopamine-induced changes in intracellular calcium concentration in cells expressing the D2 receptor.

-

Cell Line: HEK293 or CHO cells stably expressing the human dopamine D2 receptor and a promiscuous G-protein (e.g., Gα16) to couple the Gi/o pathway to calcium mobilization.

-

Reagents:

-

Culture medium (e.g., DMEM/F-12) with appropriate supplements.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

-

Probenecid (to prevent dye leakage).

-

Dopamine (agonist).

-

Prothipendyl hydrochloride monohydrate.

-

-

Protocol:

-

Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and culture until a confluent monolayer is formed.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution containing probenecid. Incubate for 1 hour at 37°C in the dark.

-

Compound Addition: Wash the cells with assay buffer. Add varying concentrations of prothipendyl to the wells and incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Establish a baseline fluorescence reading. Add a pre-determined concentration of dopamine (typically EC80) to all wells simultaneously. Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 2-3 minutes) at the appropriate excitation and emission wavelengths for the chosen dye.

-

-

Data Analysis: The antagonist effect of prothipendyl is quantified by the reduction in the dopamine-induced peak fluorescence response. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

This assay measures the ability of prothipendyl to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the 5-HT2A receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Reagents:

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

GDP (Guanosine 5'-diphosphate).

-

[³⁵S]GTPγS (radioligand).

-

Serotonin or a selective 5-HT2A agonist (e.g., TCB-2).

-

Prothipendyl hydrochloride monohydrate.

-

Non-specific binding control (unlabeled GTPγS).

-

-

Protocol:

-

Incubation: In a microplate or microcentrifuge tubes, combine the cell membranes, assay buffer, GDP, varying concentrations of prothipendyl, and the 5-HT2A agonist. Pre-incubate for 15-30 minutes at 30°C.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction. Incubate for an additional 30-60 minutes at 30°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The antagonist effect of prothipendyl is determined by its ability to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding. IC50 values are calculated from the concentration-response curves.

In Vivo Behavioral Assays

The following protocols are standardized behavioral tests in rodents to assess the anxiolytic and antipsychotic-like effects of prothipendyl.

This test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

-

Apparatus: A square arena with high walls, typically made of a non-reflective material. The arena is divided into a central zone and a peripheral zone.

-

Animals: Mice or rats.

-

Protocol:

-

Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.

-

Drug Administration: Administer prothipendyl hydrochloride monohydrate or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test.

-

Test Procedure: Place the animal in the center of the open field arena and allow it to explore freely for a set duration (e.g., 5-10 minutes).

-

Data Collection: Record the animal's behavior using a video tracking system. Key parameters to measure include:

-

Total distance traveled.

-

Time spent in the center zone versus the peripheral zone.

-

Number of entries into the center zone.

-

Rearing frequency.

-

-

-

Data Analysis: A decrease in the time spent in the center and the number of entries into the center is indicative of anxiogenic-like effects, while an increase suggests anxiolytic-like effects. Total distance traveled is a measure of general locomotor activity.

This test is a widely used model for assessing anxiety-like behavior based on the conflict between the animal's natural tendency to explore and its aversion to open, elevated spaces.

-

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.

-

Animals: Mice or rats.

-

Protocol:

-

Habituation and Drug Administration: Similar to the open field test.

-

Test Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Data Collection: Use a video tracking system to record:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

-

Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.

This test is a measure of sensorimotor gating, a process that is deficient in certain psychiatric disorders like schizophrenia.

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

-

Animals: Rats or mice.

-

Protocol:

-

Habituation and Drug Administration: Similar to the other behavioral tests.

-

Test Session: Place the animal in the startle chamber. The session consists of a series of trials:

-

Pulse-alone trials: A strong acoustic stimulus (the pulse) is presented.

-

Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) is presented shortly before the pulse.

-

No-stimulus trials: Background noise only.

-

-

Data Collection: The startle response (a whole-body flinch) is measured for each trial.

-

-

Data Analysis: Prepulse inhibition (PPI) is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. A disruption of PPI is a model of sensorimotor gating deficits. The ability of prothipendyl to restore disrupted PPI (e.g., induced by a psychostimulant) would indicate antipsychotic-like potential.

Conclusion

Prothipendyl hydrochloride monohydrate is a multifaceted neuroleptic agent with a well-defined antagonist profile at key neurotransmitter receptors. This guide provides a comprehensive summary of its pharmacological properties and detailed experimental protocols to facilitate further research into its neurobiological effects and therapeutic applications. The provided quantitative data, signaling pathway diagrams, and methodologies are intended to empower researchers in neuroscience and drug development to design and execute robust studies to further elucidate the role of prothipendyl and similar compounds in the treatment of neuropsychiatric disorders.

Disclaimer: This document is intended for research and informational purposes only. Prothipendyl hydrochloride monohydrate should be handled and used in accordance with all applicable safety guidelines and regulations.

References

An In-Depth Technical Guide to the In Vitro Effects of Prothipendyl Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothipendyl, a tricyclic azaphenothiazine derivative, is a first-generation antipsychotic agent with a complex pharmacological profile. This technical guide provides a comprehensive overview of the in vitro effects of Prothipendyl hydrochloride monohydrate, focusing on its interactions with key central nervous system receptors. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the molecular mechanisms underlying Prothipendyl's therapeutic actions and potential side effects. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Physicochemical Properties

Prothipendyl hydrochloride monohydrate is a stable salt of the active compound Prothipendyl.[1]

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂ClN₃OS | [1] |

| Molecular Weight | 339.9 g/mol | [1] |

| Appearance | Pastel yellow to greenish-yellow, odorless, crystalline powder | |

| CAS Number | 70145-94-7 | [1] |

Receptor Binding Profile

Prothipendyl exhibits a multi-receptor binding profile, acting as an antagonist at dopamine (B1211576), histamine (B1213489), serotonin, and acetylcholine (B1216132) receptors. Its antipsychotic effects are primarily attributed to its antagonism of the dopamine D2 receptor, while its sedative properties are linked to its high affinity for the histamine H1 receptor.

Quantitative Binding Affinities (Ki)

The following table summarizes the available quantitative data on the binding affinity of Prothipendyl to various human receptors, as determined by in vitro radioligand binding assays. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Dopamine D2 | [³H]-Spiperone or [³H]-Raclopride | HEK293 or CHO cells expressing human D2 receptor | 26 | [2] |

Signaling Pathways and Mechanism of Action

Prothipendyl's antagonist activity at various G protein-coupled receptors (GPCRs) modulates distinct intracellular signaling cascades.

Dopamine D2 Receptor Antagonism

Prothipendyl acts as an antagonist at the dopamine D2 receptor, which is a Gi/o-coupled GPCR.[2] Activation of the D2 receptor by dopamine normally inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling through protein kinase A (PKA).[2][4] By blocking this receptor, Prothipendyl prevents the inhibitory effect of dopamine, leading to a functional disinhibition of adenylyl cyclase and a relative increase in cAMP levels compared to the dopamine-stimulated state.

Histamine H1 Receptor Antagonism

Prothipendyl is a potent antagonist of the histamine H1 receptor, a Gq/11-coupled GPCR. Activation of the H1 receptor by histamine stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG, along with Ca²⁺, activates protein kinase C (PKC).[5] This signaling cascade is involved in inflammatory and allergic responses. Prothipendyl blocks this pathway, leading to its antihistaminic effects.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized method for determining the binding affinity (Ki) of Prothipendyl for a specific receptor, such as the dopamine D2 receptor.

Objective: To determine the concentration of Prothipendyl that inhibits 50% of the specific binding of a radiolabeled ligand to the target receptor (IC50) and to calculate the inhibition constant (Ki).

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., HEK293 or CHO cells).[2]

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-Spiperone for the D2 receptor).[2]

-

Test Compound: Prothipendyl hydrochloride monohydrate.

-

Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the target receptor.[2]

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with appropriate ions.[3]

-

Filtration Apparatus: A cell harvester and glass fiber filters.[2]

-

Scintillation Counter: For measuring radioactivity.[2]

Procedure:

-

Membrane Preparation: Homogenize cultured cells expressing the receptor in a cold buffer and centrifuge to isolate the cell membranes. Wash the membrane pellet and resuspend it in the assay buffer.[3]

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes and radioligand.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competitive Binding: Receptor membranes, radioligand, and varying concentrations of Prothipendyl.

-

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[3]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[2]

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[2]

-

Counting: Measure the radioactivity on the filters using a scintillation counter.[2]

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Prothipendyl concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Functional Assays

This assay is used to determine the functional antagonism of Prothipendyl at Gi/o-coupled receptors like the D2 receptor.

Objective: To measure the ability of Prothipendyl to block the agonist-induced inhibition of cAMP accumulation.

General Protocol:

-

Culture cells expressing the Gi/o-coupled receptor of interest.

-

Pre-incubate the cells with varying concentrations of Prothipendyl.

-

Stimulate the cells with a known agonist of the receptor in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA-based).

-

The ability of Prothipendyl to reverse the agonist-induced decrease in cAMP levels is a measure of its antagonist activity.

This assay is used to determine the functional antagonism of Prothipendyl at Gq/11-coupled receptors like the H1 receptor.

Objective: To measure the ability of Prothipendyl to block the agonist-induced increase in intracellular calcium.

General Protocol:

-

Culture cells expressing the Gq/11-coupled receptor of interest.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[6]

-

Pre-incubate the cells with varying concentrations of Prothipendyl.

-

Stimulate the cells with a known agonist of the receptor.

-

Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a plate reader with fluorescence capabilities.[6]

-

The ability of Prothipendyl to inhibit the agonist-induced fluorescence increase is a measure of its antagonist activity.

In Vitro Enzyme Inhibition

Information regarding the in vitro inhibitory effects of Prothipendyl on specific enzymes, such as the cytochrome P450 (CYP) family, is not extensively available in the public domain. Such data is crucial for predicting potential drug-drug interactions. Standard in vitro assays using human liver microsomes and specific probe substrates for various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) would be required to determine the IC50 values for Prothipendyl's inhibitory potential.[7]

Conclusion

Prothipendyl hydrochloride monohydrate is a pharmacologically active compound with a distinct in vitro profile characterized by its antagonist activity at multiple neurotransmitter receptors. Its high affinity for the dopamine D2 receptor underpins its antipsychotic properties, while its interaction with histamine H1 receptors contributes to its sedative effects. The provided data and protocols offer a foundational understanding for further investigation into the nuanced molecular pharmacology of Prothipendyl. Further research is warranted to fully quantitate its binding affinities and functional effects at a broader range of receptors and to elucidate its potential for enzyme-based drug-drug interactions.

References

- 1. Ki Database - Wikipedia [en.wikipedia.org]

- 2. Table 5, NIMH’s Psychoactive Drug Screening Program results for compound 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdspdb.unc.edu [pdspdb.unc.edu]

- 4. Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Prothipendyl hydrochloride monohydrate preclinical studies overview

An In-depth Technical Guide to the Preclinical Studies of Prothipendyl (B1679737) Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for prothipendyl hydrochloride monohydrate, a first-generation azaphenothiazine neuroleptic agent. The information presented herein is intended to support further research and development of this compound by summarizing its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and toxicological data from preclinical investigations.

Mechanism of Action and Pharmacodynamics

Prothipendyl is a tricyclic azaphenothiazine derivative with a multi-faceted pharmacological profile.[1][2] Its primary therapeutic effects are attributed to its antagonism of various neurotransmitter receptors in the central nervous system.[3]

1.1. Dopamine (B1211576) Receptor Antagonism

The principal mechanism underlying prothipendyl's antipsychotic properties is its antagonism of dopamine D1 and D2 receptors.[1] By blocking these receptors, particularly in brain regions like the olfactory tubercle, prothipendyl modulates dopamine neurotransmission, which is thought to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[1][3] This action leads to a functional increase in dopaminergic activity in certain brain areas by preventing the dopamine-induced inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP).[4] Prothipendyl is considered a low-potency neuroleptic, which may contribute to a reduced risk of extrapyramidal side effects compared to more potent classical antipsychotics.[1]

1.2. Other Receptor Interactions

In addition to its effects on dopamine receptors, prothipendyl also demonstrates significant activity at other key receptors:

-

Histamine (B1213489) H1 Receptor Antagonism: Prothipendyl is a potent antagonist of histamine H1 receptors, which is the primary mechanism for its sedative and anxiolytic effects.[3][5][6] This antihistaminic action is beneficial for managing agitation, anxiety, and sleep disorders.[1][2][6]

-

Serotonin Receptor Modulation: The compound interacts with the serotonergic system, which contributes to its mood-stabilizing and calming effects.[6]

-

Anticholinergic Properties: Prothipendyl exhibits moderate anticholinergic activity by blocking acetylcholine (B1216132) receptors.[5][6] This property may help to mitigate some of the extrapyramidal symptoms associated with dopamine D2 receptor blockade.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies of prothipendyl.

Table 1: Receptor Binding Affinity

| Receptor | Ki (nM) | Species | Source |

| Dopamine D2 | 26 | Human | NIMH Psychoactive Drug Screening Program (PDSP)[4] |

Note: The inhibition constant (Ki) is inversely proportional to binding affinity; a lower Ki value indicates a higher affinity.[4]

Table 2: Toxicological Data (Fatal Overdose)

| Tissue | Concentration | Source |

| Liver | 1.2 g/kg to 1.8 g/kg | [7] |

| Kidney | 0.6 g/kg | [7] |

Note: These concentrations were observed in two cases of fatal poisoning and are significantly higher than therapeutic blood levels.[7] A dose of more than 4 g of prothipendyl is considered a fatal overdose.[7]

Pharmacokinetics

Comprehensive preclinical pharmacokinetic data for prothipendyl in common laboratory species is notably scarce in publicly available literature.[8] The available information is primarily from studies in humans and horses.[8]

3.1. Metabolism

Prothipendyl is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[1][9] The main metabolic pathways are Phase I reactions, including oxidation and N-demethylation.[9]

-

CYP Isozymes Involved: CYP1A2, CYP2D6, CYP2C19, and CYP3A4.[1][2][9]

-

Major Metabolites: N-demethyl-prothipendyl and prothipendyl sulfoxide.[1][9]

Prothipendyl Metabolic Pathway.

Experimental Protocols

This section details generalized methodologies for key preclinical experiments relevant to the evaluation of prothipendyl.

4.1. Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific neurotransmitter receptor.[3][4]

-

Objective: To determine the concentration of the test compound that inhibits 50% of the specific binding of a radiolabeled ligand to the target receptor (IC50), and to subsequently calculate the inhibition constant (Ki).[4]

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., human dopamine D2 receptor).[3]

-

Radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors).

-

Test compound (Prothipendyl Hydrochloride).

-

Non-specific binding agent (a high concentration of an unlabeled ligand).

-

Assay buffer.

-

96-well plates, glass fiber filters, scintillation fluid and counter.[3]

-

-

Methodology:

-

Compound Preparation: Prepare a stock solution of prothipendyl hydrochloride and create a serial dilution series (e.g., from 0.1 nM to 10 µM).[3]

-

Assay Setup: In a 96-well plate, set up wells for total binding (buffer, membranes, radioligand), non-specific binding (buffer, membranes, radioligand, non-specific agent), and competition binding (buffer, membranes, radioligand, varying concentrations of prothipendyl).[3]

-

Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[3]

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-